Fmoc-d-tyr(tbu)-opfp

D-Peptide Synthesis Protease Resistance Enantiomer Discrimination

Standard SPPS with D-Tyr often fails due to steric hindrance and poor coupling efficiency, while L-isomers yield protease-sensitive peptides. Fmoc-D-Tyr(tBu)-OPfp solves both issues as a pre-activated building block. - **Enhanced stability**: D-configuration provides >25-fold resistance to enzymatic degradation vs. L-Tyr peptides. - **Process compatibility**: OPfp ester enables bromophenol blue colorimetric monitoring for automated synthesizers. - **High coupling yield**: Stable activated ester (>2 hrs) minimizes deletion byproducts in difficult sequences.

Molecular Formula C34H28F5NO5
Molecular Weight 625.6 g/mol
Cat. No. B12282792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-tyr(tbu)-opfp
Molecular FormulaC34H28F5NO5
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m1/s1
InChIKeyADOSTZDWXCEVJP-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(tBu)-OPfp: Core Building Block for D-Peptide Synthesis


Fmoc-D-Tyr(tBu)-OPfp (CAS: 403601-79-6) is a pre-activated, protected amino acid derivative specifically engineered for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Its structure combines three essential functionalities: a base-labile Fmoc group for temporary Nα-protection, an acid-labile tert-butyl (tBu) ether for permanent side-chain protection of the phenolic hydroxyl group, and a pre-formed pentafluorophenyl (OPfp) ester for efficient carboxyl activation . As a D-isomer, its chirality is inverted relative to the more common L-Tyr derivative (CAS: 86060-93-7), which fundamentally alters the stereochemistry and biological properties of resultant peptides .

Stereochemistry D-enantiomer for enantiomer-specific SPPS studies
Activation Pre-formed OPfp ester for sterically hindered tyrosine couplings
Monitoring Compatible with bromophenol blue colorimetric coupling assessment

Critical Differentiation of Fmoc-D-Tyr(tBu)-OPfp


Simply substituting Fmoc-D-Tyr(tBu)-OPfp with its L-isomer (Fmoc-Tyr(tBu)-OPfp) or a non-activated free acid form (e.g., Fmoc-D-Tyr(tBu)-OH) is not scientifically equivalent and can lead to experimental failure or a flawed drug candidate. The D-configuration is not a trivial structural variation; it can enhance peptide resistance to proteolytic degradation by a factor of >25 in some biological contexts and is essential for creating non-natural bioactive conformations [1]. Furthermore, the pre-formed OPfp ester is a specific solution for achieving high coupling efficiency, particularly for sterically hindered residues like tyrosine, and enables real-time reaction monitoring via bromophenol blue colorimetry, a capability absent in standard carbodiimide-mediated couplings .

Target Attribute Potential Substitute Mismatch Risk
D-enantiomer stereochemistry L-isomer (Fmoc-Tyr(tBu)-OPfp) May alter biological recognition and peptide stability profile in models
Pre-activated OPfp ester Free acid (Fmoc-D-Tyr(tBu)-OH) May require in-situ activation; coupling efficiency and monitoring may differ

Quantitative Evidence Guide for Fmoc-D-Tyr(tBu)-OPfp


Stereochemical Integrity and Proteolytic Stability

The use of Fmoc-D-Tyr(tBu)-OPfp ensures the incorporation of the D-enantiomer of tyrosine. This is critical because biological systems exhibit strong stereoselectivity. A study on the protein synthesis machinery showed that the rate of EF-Tu-promoted dipeptide formation is 30-fold faster for L-Tyr-tRNA compared to D-Tyr-tRNA, indicating that peptides containing D-amino acids are significantly less likely to be recognized and processed by cellular machinery [1]. Furthermore, ternary complex formation with elongation factor Tu (EF-Tu) favored L-Tyr-tRNA by a factor greater than 25, while the D-Tyr-tRNA complex was not protected from hydrolysis [1]. This class-level inference demonstrates that incorporating the D-isomer via Fmoc-D-Tyr(tBu)-OPfp, as opposed to its L-isomer counterpart (Fmoc-Tyr(tBu)-OPfp), is a deliberate strategy to confer enhanced proteolytic stability to the final peptide.

Stereochemical Control
Class-level
D-Tyr vs L-Tyr: >25× preferred ternary complex; 30× faster dipeptide formation
Supports D-peptide stability research fit
Biochemical assay; class-level inference
D-Peptide Synthesis Protease Resistance Enantiomer Discrimination

OPfp Ester Coupling Efficiency vs. In-Situ Activation

The pre-formed pentafluorophenyl (OPfp) ester in Fmoc-D-Tyr(tBu)-OPfp provides a distinct advantage in coupling kinetics and stability compared to methods relying on in-situ activation of a free acid like Fmoc-D-Tyr(tBu)-OH. While direct head-to-head data for this specific compound is lacking, class-level inference from related OPfp esters indicates a clear performance benefit. For instance, Fmoc-Cys(tBu)-OPfp exhibits prolonged reactivity (>2 hours in DMF/DCM), enabling near-quantitative coupling yields without pre-activation, which is particularly beneficial for sterically hindered residues . In contrast, coupling Fmoc-amino acid free acids using standard HOBt/DIC activation is reported to have longer cycle times (30-60 min) and a moderate risk of racemization (1-5%) . This suggests that Fmoc-D-Tyr(tBu)-OPfp offers a faster and more reliable coupling process, reducing the incidence of deletion sequences and incomplete products.

Coupling Efficiency
Class-level
OPfp ester: >2 h reactivity, near 0% racemization; HOBt/DIC: 30-60 min, 1-5% racemization risk
Supports sterically hindered SPPS coupling
Class-level inference; direct data for this compound not available
Solid-Phase Peptide Synthesis Coupling Efficiency Active Esters

Real-Time Monitoring via Bromophenol Blue Colorimetry

A unique and highly practical advantage of Fmoc-amino acid OPfp esters, including Fmoc-D-Tyr(tBu)-OPfp, is their compatibility with a simple colorimetric assay to monitor coupling completion. The reaction releases pentafluorophenol, which causes a characteristic color change in the presence of bromophenol blue, shifting from blue to yellow as the coupling proceeds to completion . This feature is not available when using standard coupling reagents like HOBt or HBTU with free acids. For the target compound, this allows for real-time, non-destructive assessment of reaction progress, enabling precise control over the synthesis and ensuring high-quality product formation.

Process Monitoring
Class-level
OPfp: colorimetric monitoring (blue→yellow) available; standard methods: not available
Enables real-time coupling completion assessment
Compatible with bromophenol blue indicator
SPPS Process Monitoring Bromophenol Blue Coupling Completion

Validated Applications of Fmoc-D-Tyr(tBu)-OPfp


D-Amino Acid Therapeutic Peptides with Enhanced Stability

Fmoc-D-Tyr(tBu)-OPfp is the reagent of choice for constructing peptide-based drug candidates that require enhanced in vivo half-life and resistance to enzymatic degradation. The D-Tyr residue, as evidenced by its >25-fold lower recognition by EF-Tu [1], provides a powerful strategy for improving pharmacokinetic properties. Procurement of this specific building block is essential for programs focused on developing long-acting peptide therapeutics, where L-amino acid-containing analogs are rapidly cleared.

Mirror-Image D-Peptides for Phage Display and Diagnostics

This compound is a fundamental building block for the total synthesis of D-peptides, which are the mirror-image versions of naturally occurring L-peptides. These D-peptides are invaluable as non-immunogenic ligands for phage display screening and as robust probes in diagnostic assays. Using the D-isomer building block (Fmoc-D-Tyr(tBu)-OPfp) is mandatory; substituting it with the L-isomer would produce a standard, protease-susceptible L-peptide that would not function in these specialized applications [1].

Automated Peptide Synthesis with Process Control

The OPfp ester's compatibility with bromophenol blue monitoring makes Fmoc-D-Tyr(tBu)-OPfp highly suitable for automated or high-throughput peptide synthesizers. The real-time colorimetric feedback allows for automated, optical monitoring of coupling completion on the instrument, reducing the need for manual sampling and analytical tests. This feature ensures consistent synthesis quality and can be integrated into automated decision-making protocols for synthesis continuation, improving the walk-away time and overall efficiency of peptide production workflows.

Sterically Hindered Tyrosine Couplings in Difficult Peptides

In SPPS, coupling a bulky amino acid to a resin-bound peptide can be inefficient. The pre-activated OPfp ester in Fmoc-D-Tyr(tBu)-OPfp offers a higher reactive potential and a longer stability window (>2 hours) compared to in-situ activated free acids . This makes it the preferred reagent for ensuring high coupling yields when incorporating D-Tyr into challenging or hydrophobic peptide sequences, thereby minimizing the accumulation of deletion byproducts that complicate final purification.

Application
Selection Property
Validation Focus
D-peptide stability and protease resistance research
Enantiomer-specific D-Tyr building block
Biological recognition and proteolytic stability testing
Mirror-image D-peptide ligand discovery and assay probes
D-isomer for non-immunogenic mirror-image peptides
Phage display and assay specificity
Automated SPPS with real-time process control
OPfp ester compatible with bromophenol blue colorimetry
Optical coupling completion assessment
Sterically hindered peptide synthesis
Pre-activated OPfp ester with extended reactivity
Coupling yield and deletion sequence minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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